molecular formula C20H25N3O B4458157 3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

Cat. No.: B4458157
M. Wt: 323.4 g/mol
InChI Key: YPJDJXLXBHJXIV-UHFFFAOYSA-N
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Description

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring . This compound is known for its significant role in medicinal chemistry, particularly in the development of targeted cancer therapies.

Properties

IUPAC Name

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-4-3-5-18(14-16)20(24)21-15-17-6-8-19(9-7-17)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDJXLXBHJXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide involves several steps. One common method starts with the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This intermediate is then condensed with 3-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, reduction, and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrazine hydrate over Raney nickel.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is unique due to its specific molecular structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity makes it a valuable compound in targeted cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Reactant of Route 2
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3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

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